molecular formula C18H12FN3O2 B2873467 N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide CAS No. 1808800-88-5

N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No. B2873467
M. Wt: 321.311
InChI Key: HXHOOOBKYSVWTB-UHFFFAOYSA-N
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Description

The compound “N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide” is a complex organic molecule. Unfortunately, I couldn’t find a detailed description of this specific compound12.



Synthesis Analysis

The synthesis of similar compounds, such as cyanoacetamide derivatives, often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates3. However, the specific synthesis process for “N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide” is not available in the sources I found.



Molecular Structure Analysis

The molecular structure of a compound can be determined by its IUPAC name and InChI code. For a similar compound, “N- {1-cyano-1- [ (2-fluorophenyl)methyl]ethyl}acetamide”, the InChI code is 1S/C12H13FN2O/c1-9 (16)15-12 (2,8-14)7-10-5-3-4-6-11 (10)13/h3-6H,7H2,1-2H3, (H,15,16)1. However, the specific InChI code for “N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide” is not available in the sources I found.



Chemical Reactions Analysis

Cyanoacetamide derivatives are known to react with common bidentate reagents to form a variety of heterocyclic compounds3. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions3. However, the specific chemical reactions involving “N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide” are not available in the sources I found.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its molecular weight, storage temperature, purity, and physical form. For a similar compound, “N- {1-cyano-1- [ (2-fluorophenyl)methyl]ethyl}acetamide”, the molecular weight is 220.25, the storage temperature is room temperature, the purity is 95%, and the physical form is powder1. However, the specific physical and chemical properties for “N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide” are not available in the sources I found.


Safety And Hazards

The safety and hazards of a compound can often be found in its Material Safety Data Sheet (MSDS). Unfortunately, I couldn’t find the MSDS for “N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide”.


Future Directions

The future directions of a compound typically refer to its potential applications and research directions. Unfortunately, I couldn’t find specific information on the future directions for “N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide”.


properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2/c19-15-8-4-3-7-13(15)16(9-20)22-18(24)14-10-21-17(23)12-6-2-1-5-11(12)14/h1-8,10,16H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHOOOBKYSVWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)C(=O)NC(C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

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